2,4-Heptadienal

Descripción general

Descripción

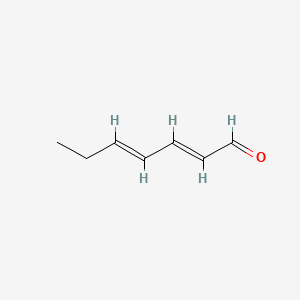

(2E,4E)-Hepta-2,4-dienal is an organic compound with the molecular formula C7H10O. It is an unsaturated aldehyde with two conjugated double bonds. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry. Its structure consists of a seven-carbon chain with double bonds at the second and fourth positions, and an aldehyde group at the first position.

Aplicaciones Científicas De Investigación

(2E,4E)-Hepta-2,4-dienal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products.

Biology: The compound is studied for its role in plant defense mechanisms, as it is a volatile organic compound released by plants in response to herbivory.

Medicine: Research is ongoing to explore its potential antimicrobial and anticancer properties.

Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Mecanismo De Acción

Target of Action

2,4-Heptadienal is a volatile compound that is primarily targeted towards the olfactory receptors in organisms. It is known to contribute to the aroma and flavor of various foods . The compound’s primary targets are therefore the olfactory receptors, which play a crucial role in the perception of smell.

Mode of Action

The interaction of this compound with its targets involves the binding of the compound to the olfactory receptors. This binding triggers a signal transduction pathway that results in the perception of smell. The specific changes resulting from this interaction include the generation of nerve impulses that are transmitted to the brain, where they are interpreted as specific smells .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the signal transduction pathways associated with the perception of smell. Upon binding to the olfactory receptors, this compound triggers a series of biochemical reactions that result in the generation of nerve impulses. These impulses are then transmitted along the olfactory nerve to the brain, where they are interpreted as specific smells .

Pharmacokinetics

The bioavailability of this compound is likely to be influenced by factors such as its concentration and the duration of exposure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the perception of smell. By binding to olfactory receptors and triggering signal transduction pathways, this compound results in the generation of nerve impulses that are perceived as specific smells. This can contribute to the sensory qualities of foods and other substances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of smell by competing for binding sites on the olfactory receptors. Additionally, factors such as temperature and pH can influence the stability and volatility of this compound, thereby affecting its action and efficacy .

Análisis Bioquímico

Biochemical Properties

2,4-Heptadienal plays a significant role in biochemical reactions, particularly in the context of oxidative stress and lipid peroxidation. It is a product of the oxidation of polyunsaturated fatty acids and can act as a signaling molecule in various biological systems. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in its metabolism. Additionally, it can form adducts with proteins and nucleic acids, leading to potential modifications in their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species, which can lead to cellular damage. This compound affects cell signaling pathways, including the activation of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1). These pathways are involved in the regulation of gene expression related to inflammation and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent binding. It can form Schiff bases with amino groups in proteins, leading to the formation of protein adducts. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to light, heat, or oxidative environments. Long-term exposure to this compound has been associated with sustained oxidative stress and potential cellular damage. In vitro and in vivo studies have shown that prolonged exposure can lead to alterations in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can act as a signaling molecule and modulate physiological processes. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where certain concentrations of this compound can trigger adverse reactions, while lower concentrations may have minimal impact .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is a product of the oxidation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. Enzymes like cytochrome P450 and aldehyde dehydrogenase play a crucial role in its metabolism. These enzymes facilitate the conversion of this compound into less reactive metabolites, which can be further processed and excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its subcellular localization. For example, in the mitochondria, this compound can affect mitochondrial respiration and energy production. In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2E,4E)-Hepta-2,4-dienal can be synthesized through various methods. One common approach involves the oxidation of heptadienols using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal.

Industrial Production Methods

In industrial settings, (2E,4E)-Hepta-2,4-dienal is often produced through the biocatalytic oxidation of fatty acids. Enzymes such as lipoxygenase and hydroperoxide lyase are used to catalyze the oxidation process, resulting in the formation of the dienal. This method is favored for its eco-friendly nature and high selectivity .

Análisis De Reacciones Químicas

Types of Reactions

(2E,4E)-Hepta-2,4-dienal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Addition Reactions: Due to the presence of conjugated double bonds, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Addition: Diels-Alder reactions typically require heat or Lewis acid catalysts.

Major Products

Oxidation: Heptadienoic acid

Reduction: Heptadienol

Addition: Cyclohexene derivatives

Comparación Con Compuestos Similares

Similar Compounds

(2E,4E)-Deca-2,4-dienal: Another unsaturated aldehyde with similar chemical properties but a longer carbon chain.

(2E,4E)-Hexa-2,4-dienal: A shorter-chain analog with similar reactivity.

Uniqueness

(2E,4E)-Hepta-2,4-dienal is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical and biological properties. Its intermediate chain length makes it versatile for various applications, from organic synthesis to biological studies .

Propiedades

IUPAC Name |

(2E,4E)-hepta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064057, DTXSID60872846 | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow liquid; fatty, green aroma | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4313-03-5, 5910-85-0 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,4-heptadienal known for?

A1: this compound is a volatile organic compound known for its potent aroma, often described as fatty, rancid, or fishy. [, , , ]

Q2: In what food products is this compound found?

A2: This compound is commonly found in oxidized fats and oils, contributing to off-flavors in products like fish oil, cooked meat, and heated soybean oil. [, , , ] It is also a key aroma compound in some teas, like Lu'an Guapian green tea, contributing to its characteristic flowery notes. []

Q3: Does the configuration of this compound affect its aroma?

A3: Yes, different isomers of this compound exhibit distinct aroma profiles. For instance, (E,E)-2,4-heptadienal is associated with a fishy odor, while (E,Z)-2,4-heptadienal contributes to a cucumber-like aroma. [, , ]

Q4: How is this compound formed?

A4: It is primarily generated through the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid, in the presence of enzymes like lipoxygenase. [, , , ] This process is often implicated in the development of undesirable flavors in foods.

Q5: Are there any natural sources of this compound?

A5: Yes, this compound is naturally produced by certain plants, like Gynandropsis gynandra, as a defense mechanism against spider mites. [] It is also found in the volatile profiles of some teas and is a byproduct of microbial metabolism during the fermentation of Fuzhuan brick-tea. []

Q6: Can environmental factors influence this compound production?

A6: Research suggests that elevated atmospheric carbon dioxide levels can lead to increased concentrations of this compound in plants like broccoli. [] This highlights the potential impact of environmental changes on plant metabolism and volatile production.

Q7: Does this compound have any biological activity?

A7: While primarily known for its aroma, research indicates that this compound exhibits antibacterial and antifungal properties. [] It has demonstrated activity against rice bacterial blight caused by Xanthomonas oryzae pv oryzae (Xoo), the rice fungal pathogen Magnaporthe oryzae, and is toxic to certain insects. [, ]

Q8: Can you provide the structural characteristics of this compound?

A8:

Molecular Formula: C7H10O* Molecular Weight: 110.15 g/mol * Spectroscopic Data:* Identification and characterization are typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , , ]

Q9: How is this compound used in research?

A9: Scientists use this compound in various research areas, including:* Food Science: Monitoring lipid oxidation in food products and developing strategies to minimize the formation of undesirable flavors. [, ]* Plant Science: Investigating its role as a signaling molecule in plant defense mechanisms. []* Environmental Science: Studying its production in response to environmental stressors and its potential impact on ecosystems. []

Q10: Are there any methods to reduce this compound levels in food?

A10: Yes, techniques like deodorization using natural extracts, such as ginger juice, have shown promise in reducing this compound and other volatile compounds responsible for fishy off-flavors in fish. [] Additionally, controlling storage conditions and incorporating antioxidants can help minimize lipid oxidation and subsequent formation of this compound. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)